6-fluoro-N-(pyridin-4-ylmethyl)pyridin-2-amine
Description
Properties
Molecular Formula |
C11H10FN3 |
|---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
6-fluoro-N-(pyridin-4-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C11H10FN3/c12-10-2-1-3-11(15-10)14-8-9-4-6-13-7-5-9/h1-7H,8H2,(H,14,15) |
InChI Key |
DKDMMXJKAGYRMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the diazonium tetrafluoroborate to yield the fluorinated aromatic compound . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under specific reaction conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow processes to enhance efficiency and yield. These methods may involve the use of specialized reactors and catalysts to facilitate the fluorination reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-(pyridin-4-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-fluoro-N-(pyridin-4-ylmethyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(pyridin-4-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its biological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares 6-fluoro-N-(pyridin-4-ylmethyl)pyridin-2-amine with structurally related compounds, emphasizing substituent effects:
Notes:
Challenges and Limitations
- Synthetic accessibility : Pyridin-4-ylmethyl groups require careful optimization to avoid steric hindrance during coupling .
- Solubility : Fluorinated pyridines often exhibit poor aqueous solubility, necessitating formulation improvements.
- Biological data gaps : Many analogs (e.g., discontinued 6-fluoro-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine in ) lack published efficacy studies.
Biological Activity
6-Fluoro-N-(pyridin-4-ylmethyl)pyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This compound, characterized by its unique structural features, has been investigated for its inhibitory effects on various protein kinases and its role in cellular processes such as apoptosis and cell cycle regulation.
Chemical Structure and Properties
The compound's chemical structure includes a fluorine atom at the 6-position of the pyridine ring and a pyridin-4-ylmethyl substituent, which may influence its biological activity through electronic effects and steric interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in transcription regulation and cell proliferation. Inhibition of CDK9 can lead to reduced cancer cell growth and increased apoptosis.
Key Findings:
- Inhibition of CDK9 : The compound demonstrates a preference for inhibiting CDK9 over other kinases, which is significant given CDK9's involvement in various cancers. Studies report IC50 values indicating effective inhibition at low concentrations (e.g., 0.1–10 µM) .
- Cell Viability Assays : In vitro studies using breast cancer cell lines (e.g., MCF-7) revealed that the compound significantly reduces cell viability compared to controls, with IC50 values reported in the range of 5–15 µM .
The mechanism by which this compound exerts its effects involves:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells, evidenced by increased levels of activated caspases in treated cells.
- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest, preventing cancer cells from progressing through the cell cycle .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to the target kinase.
- Pyridine Derivatives : Variations in the pyridine substituents have been explored to optimize potency and selectivity against cancer cell lines .
Toxicity and Safety Profile
Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses. In vivo studies have shown no acute toxicity at doses up to 2000 mg/kg in murine models .
Case Studies
- Breast Cancer Models : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell proliferation, with mechanistic studies confirming apoptosis as a primary mode of action.
- Comparative Studies : When compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), this compound demonstrated superior selectivity and reduced toxicity towards normal cells .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 6-fluoro-N-(pyridin-4-ylmethyl)pyridin-2-amine?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and reductive amination. Key factors for yield optimization include:
- Solvent Selection: Polar aprotic solvents like THF or DMF enhance reaction efficiency by stabilizing intermediates .
- Catalysts: Palladium or copper catalysts improve coupling reactions between fluoropyridine and pyridinylmethylamine precursors .
- Temperature Control: Reactions performed under inert atmospheres (N₂ or Ar) at 60–80°C minimize side-product formation .
- Purification: Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) ensures high purity .
Basic: How can structural confirmation of this compound be achieved?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR Analysis: ¹H and ¹⁹F NMR identify fluorine coupling patterns and amine proton environments. For example, the fluorine substituent at C6 of pyridine produces distinct splitting in ¹H NMR .
- X-ray Crystallography: Resolve intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between pyridine rings to confirm stereochemistry .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (expected: ~247.25 g/mol) and isotopic patterns .
Advanced: How do substituent positions (e.g., fluorine at C6) influence the compound’s reactivity and bioactivity?
Methodological Answer:
The fluorine atom’s position and electronic effects are critical:
- Electron-Withdrawing Effects: Fluorine at C6 increases the pyridine ring’s electrophilicity, enhancing interactions with biological targets (e.g., kinases) .
- Hydrogen Bonding: Fluorine can participate in weak C–H⋯F interactions, stabilizing ligand-receptor complexes .
- Comparative Studies: Synthesize analogs (e.g., 5-fluoro or 4-fluoro derivatives) and evaluate their binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
Leverage in silico tools to model ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to predict binding modes with cytochrome P450 enzymes or transporters .
- QSAR Modeling: Train models on datasets of fluorinated pyridines to estimate logP, solubility, and metabolic stability .
- MD Simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Advanced: How should researchers resolve contradictions in crystallographic and spectroscopic data?
Methodological Answer:
Address discrepancies through systematic validation:
- Repeat Experiments: Confirm crystal structure reproducibility under varying conditions (e.g., temperature, solvent) .
- DFT Calculations: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational outliers .
- Supplementary Techniques: Use IR spectroscopy to detect hydrogen bonding networks missed in XRD .
Advanced: What strategies are effective for evaluating the compound’s interaction with biological targets?
Methodological Answer:
Employ a tiered experimental approach:
- In Vitro Assays: Screen against kinase panels or GPCRs using fluorescence polarization or β-arrestin recruitment assays .
- Cellular Uptake Studies: Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells .
- Mutagenesis: Engineer target proteins (e.g., point mutations at predicted binding residues) to validate specificity .
Advanced: How can researchers benchmark this compound against structurally related analogs?
Methodological Answer:
Perform comparative analyses focusing on:
- Synthetic Accessibility: Rank analogs by step count, yield, and purification difficulty using metrics like SYLVIA .
- Bioactivity Profiles: Use cluster analysis of IC₅₀ values from high-throughput screens to identify lead candidates .
- Thermodynamic Solubility: Measure in PBS (pH 7.4) via nephelometry to prioritize analogs with >50 μg/mL solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
